Pyrrolidine-1-carboximidamide Pyrrolidine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 13932-58-6
VCID: VC20994963
InChI: InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7)
SMILES: C1CCN(C1)C(=N)N
Molecular Formula: C5H11N3
Molecular Weight: 113.16 g/mol

Pyrrolidine-1-carboximidamide

CAS No.: 13932-58-6

Cat. No.: VC20994963

Molecular Formula: C5H11N3

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-1-carboximidamide - 13932-58-6

Specification

CAS No. 13932-58-6
Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
IUPAC Name pyrrolidine-1-carboximidamide
Standard InChI InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7)
Standard InChI Key PIGIRWPZTWLVLB-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=N)N
Canonical SMILES C1CCN(C1)C(=N)N

Introduction

Chemical Structure and Basic Properties

Pyrrolidine-1-carboximidamide is an organic compound consisting of a pyrrolidine ring with a carboximidamide functional group attached to the nitrogen atom. The molecular formula of pyrrolidine-1-carboximidamide is C₅H₁₁N₃ . This compound is structurally related to the simpler pyrrolidine (tetrahydropyrrole), which is a cyclic secondary amine with the formula (CH₂)₄NH .

The basic structure of pyrrolidine-1-carboximidamide consists of a 5-membered pyrrolidine ring with a carboximidamide group (-C(=NH)NH₂) attached to the nitrogen. This structural arrangement provides the compound with both basic and nucleophilic properties, making it valuable in various chemical reactions and biological systems. The presence of the guanidine-like carboximidamide functional group contributes significantly to its chemical behavior and potential biological activities.

The IUPAC name of the compound is pyrrolidine-1-carboximidamide, and it is represented by the SMILES notation C1CCN(C1)C(=N)N . This SMILES notation describes a pyrrolidine ring with the carboximidamide group attached to the nitrogen atom of the ring.

Physical Properties

Pyrrolidine-1-carboximidamide and its salts possess distinctive physical properties that influence their handling and applications:

PropertyDescription
Physical StateSolid
AppearanceCrystalline solid (based on salt forms)
Molecular Weight113.16 g/mol (free base)
Melting Point190-192°C (hydroiodide salt)
SolubilitySoluble in water and polar organic solvents (based on similar compounds)
StabilityStable under normal conditions, sensitive to strong oxidizing agents

The compound is typically isolated and used in the form of its salts, such as the hydroiodide (C₅H₁₁N₃·HI, MW: 241.076 g/mol) or the sulfuric acid salt (C₅H₁₃N₃O₄S, MW: 211.24 g/mol) , which often provide greater stability and ease of handling compared to the free base.

Synthesis Methods

Multiple synthetic routes exist for preparing pyrrolidine-1-carboximidamide and its derivatives. These methods typically build upon the chemistry of pyrrolidine, which serves as the foundational structure.

Laboratory Synthesis

Laboratory synthesis of pyrrolidine-1-carboximidamide often involves the reaction of pyrrolidine with suitable reagents to introduce the carboximidamide functionality. The pyrrolidine ring itself can be synthesized through various methods, including treating 4-chlorobutan-1-amine with a strong base .

For the synthesis of the carboximidamide functionality, common approaches include:

  • Reaction of pyrrolidine with cyanamide or related compounds

  • Treatment of pyrrolidine with guanylating agents

  • Reaction of pyrrolidine with specialized reagents that introduce the -C(=NH)NH₂ group

The synthesis typically requires controlled reaction conditions, including appropriate temperature, pressure, and catalyst systems to achieve good yields and purity.

Salt Formation

The formation of the various salt forms of pyrrolidine-1-carboximidamide is an important aspect of its preparation. These processes include:

  • For the hydroiodide salt: Reaction of pyrrolidine-1-carboximidamide with hydroiodic acid to obtain C₅H₁₁N₃·HI

  • For the sulfuric acid salt: Treatment of pyrrolidine-1-carboximidamide with sulfuric acid to yield C₅H₁₁N₃·H₂SO₄

These salt formation steps are crucial for stabilizing the compound and enhancing its shelf-life and handling properties. The selection of a specific salt form often depends on the intended application of the compound.

Chemical Reactivity

Pyrrolidine-1-carboximidamide demonstrates characteristic reactivity patterns based on its structural features. The reactivity is influenced by both the pyrrolidine ring and the carboximidamide functional group.

Nucleophilicity

The nitrogen atoms in pyrrolidine-1-carboximidamide can act as nucleophiles in various chemical reactions. This nucleophilicity is particularly relevant in organic synthesis applications, where the compound can participate in addition reactions, substitutions, and other transformations.

Stability

The stability of pyrrolidine-1-carboximidamide is influenced by its chemical environment:

  • It is generally stable under normal storage conditions

  • The compound may decompose when exposed to strong oxidizing agents or extreme pH conditions

  • Formation of salt derivatives often enhances stability by reducing the reactivity of the free amine groups

Applications in Research and Industry

Pyrrolidine-1-carboximidamide and its derivatives have found applications across various scientific disciplines due to their unique structural features and reactivity patterns.

Pharmaceutical Applications

The compound has significant relevance in pharmaceutical research and development:

ApplicationDescription
Drug DevelopmentUsed as a building block in the synthesis of pharmaceutical compounds
Biological StudiesEmployed in studies investigating enzyme inhibition and receptor interactions
Structure-Activity Relationship (SAR) StudiesUtilized to explore how structural modifications affect biological activity

Organic Synthesis

In organic chemistry, pyrrolidine-1-carboximidamide serves as:

  • A versatile building block for the synthesis of more complex molecules

  • A reagent in specific chemical transformations

  • A catalyst or catalyst precursor in certain organic reactions

The compact structure of the pyrrolidine ring, combined with the reactivity of the carboximidamide group, makes it particularly useful in these applications .

Biochemical Research

The compound has relevance in biochemical research contexts:

  • As a tool for investigating biological pathways involving guanidine-containing compounds

  • In studies exploring the structural requirements for biological activity of guanidine derivatives

  • For developing probes to study specific biochemical processes

Structural Relationships and Derivatives

Pyrrolidine-1-carboximidamide shares structural relationships with several important chemical classes and compounds.

Relationship to Pyrrolidine

The compound is derived from pyrrolidine, which is a cyclic secondary amine found in numerous natural alkaloids like nicotine and hygrine . The pyrrolidine structure also appears in important amino acids such as proline and hydroxyproline, which are, structurally speaking, derivatives of pyrrolidine .

Salt Forms and Derivatives

Several salt forms of pyrrolidine-1-carboximidamide have been developed and characterized:

Salt FormChemical FormulaMolecular WeightCAS NumberReferences
HydroiodideC₅H₁₁N₃·HI241.076 g/mol102392-83-6
Sulfuric Acid SaltC₅H₁₁N₃·H₂SO₄211.24 g/mol62271-55-0, 13221242 (PubChem CID)

These different salt forms often exhibit distinct physical properties and stability profiles, making them suitable for various applications based on specific requirements.

Structural Analogs

Several structural analogs of pyrrolidine-1-carboximidamide exist, including:

  • Other cyclic amine carboximidamides (e.g., piperidine-1-carboximidamide)

  • Compounds with different substituents on the pyrrolidine ring

  • Variants with modified carboximidamide groups

These structural relationships provide a basis for understanding structure-activity patterns and for developing compounds with enhanced or targeted properties.

Current Research Trends

Current research involving pyrrolidine-1-carboximidamide focuses on several promising areas:

Medicinal Chemistry Applications

Researchers are exploring the potential of pyrrolidine-1-carboximidamide derivatives as:

  • Novel enzyme inhibitors

  • Receptor modulators

  • Building blocks for targeted drug design

The guanidine-like structure of the carboximidamide group is particularly relevant for interactions with biological targets containing acidic residues or phosphate groups.

Synthetic Methodology Development

Ongoing research is directed toward:

  • Developing more efficient synthetic routes to pyrrolidine-1-carboximidamide and its derivatives

  • Exploring catalytic applications of these compounds

  • Investigating asymmetric synthesis using pyrrolidine-1-carboximidamide derivatives as chiral auxiliaries or catalysts

Structure-Property Relationship Studies

Scientists are investigating how structural modifications to the core pyrrolidine-1-carboximidamide framework affect:

  • Physical properties (solubility, stability, etc.)

  • Chemical reactivity patterns

  • Biological activity profiles

  • Pharmacokinetic characteristics

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